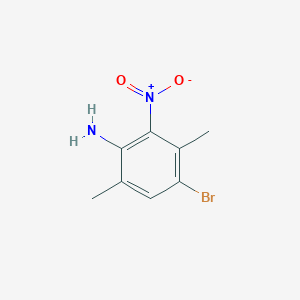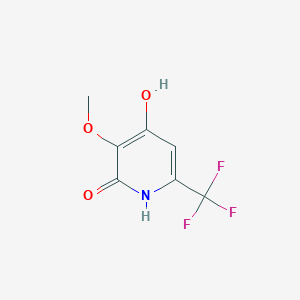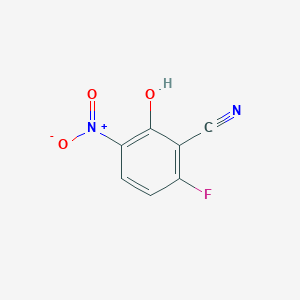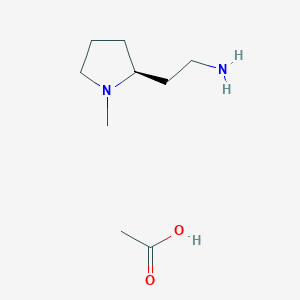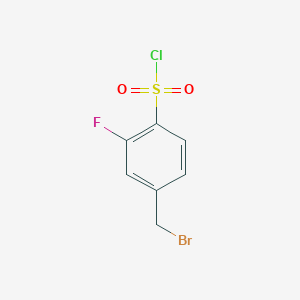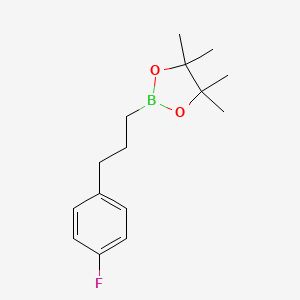
For-Met-Leu-AMC
Overview
Description
Mechanism of Action
Target of Action
For-Met-Leu-AMC is primarily targeted towards leucine aminopeptidase (LAP3) . LAP3 is an extracellular enzyme found abundantly in natural aquatic systems . This enzyme is one of the various enzymes used by bacteria for protein hydrolysis .
Mode of Action
This compound acts as a fluorogenic substrate for leucine aminopeptidase . When this compound is hydrolyzed by the enzyme, it releases a strong fluorescence of AMC . This fluorescence can be easily detected at Ex/Em = 350/430nm .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the protein hydrolysis pathway . In this pathway, leucine aminopeptidase plays a crucial role in breaking down proteins into their constituent amino acids .
Pharmacokinetics
It is known that this compound is soluble in dmso .
Result of Action
The hydrolysis of this compound by leucine aminopeptidase results in the release of a strong fluorescence of AMC . This fluorescence can be used to quantify the activity of leucine aminopeptidase .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
For-Met-Leu-AMC is primarily used to investigate the activity of aminopeptidase enzymes. Aminopeptidases are enzymes that catalyze the removal of amino acids from the amino terminus of peptide substrates. This compound interacts with these enzymes by serving as a substrate that, upon cleavage, releases a fluorescent product, 7-amido-4-methylcoumarin. This fluorescence can be easily detected and measured, providing a quantitative assessment of enzyme activity .
The interaction between this compound and aminopeptidases is highly specific. The formyl group at the N-terminus and the leucine residue in the peptide sequence are critical for recognition and binding by the enzyme. The cleavage of the peptide bond between leucine and 7-amido-4-methylcoumarin results in the release of the fluorescent product, which can be monitored using fluorescence spectroscopy .
Cellular Effects
This compound influences various cellular processes by modulating the activity of aminopeptidases. These enzymes are involved in protein degradation, processing, and regulation. By serving as a substrate for aminopeptidases, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. The cleavage of this compound by aminopeptidases can lead to changes in the levels of bioactive peptides, which in turn can influence cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and binding by aminopeptidases. The formyl group and the leucine residue in the peptide sequence are essential for the enzyme-substrate interaction. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond, releasing 7-amido-4-methylcoumarin. This reaction is facilitated by the active site of the enzyme, which contains specific amino acid residues that participate in the cleavage process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and heat can lead to degradation. In in vitro studies, the activity of this compound can be monitored over time to assess the stability of the enzyme-substrate complex and the rate of product formation .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low concentrations, the compound can effectively serve as a substrate for aminopeptidases, allowing for the study of enzyme activity. At high doses, this compound may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. It is important to determine the optimal dosage that provides accurate and reliable results without causing harm to the animal subjects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and processing. The compound interacts with aminopeptidases, which play a key role in the breakdown of peptides and proteins. The cleavage of this compound by aminopeptidases results in the release of 7-amido-4-methylcoumarin, which can be further metabolized or excreted by the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can affect its activity and function, as well as its interactions with aminopeptidases .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with aminopeptidases. The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The activity and function of this compound can be affected by its localization, as well as by the presence of other biomolecules in the same compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of For-Met-Leu-AMC involves the coupling of N-Formylmethionine and Leucine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the sensitive fluorophore .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the compound’s quality .
Chemical Reactions Analysis
Types of Reactions: For-Met-Leu-AMC primarily undergoes hydrolysis reactions catalyzed by peptidases and proteases. The hydrolysis of the peptide bond between Leucine and 7-amido-4-methylcoumarin releases the fluorescent 7-amido-4-methylcoumarin, which can be detected using fluorescence spectroscopy .
Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific enzymes such as leucine aminopeptidase. The reactions are carried out in buffered aqueous solutions at physiological pH and temperature to mimic the conditions in biological systems .
Major Products Formed: The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it an excellent reporter molecule for detecting enzymatic activity .
Scientific Research Applications
For-Met-Leu-AMC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a substrate in enzyme assays to study the activity of peptidases and proteases. In biological research, it helps in understanding protein degradation pathways and the regulation of enzymatic activity. In medicine, it is used in diagnostic assays to detect enzyme deficiencies or abnormalities .
Comparison with Similar Compounds
For-Met-Leu-AMC is unique due to its specific peptide sequence and the presence of the 7-amido-4-methylcoumarin fluorophore. Similar compounds include Leu-AMC (L-Leucine-7-amido-4-methylcoumarin) and Met-Leu-ACA (Methionine-Leucine-7-aminocoumarin-4-acetic acid). These compounds also serve as substrates for peptidases and proteases but differ in their peptide sequences and fluorophores, which can affect their specificity and sensitivity in enzyme assays .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLRMRNGBMXRLZ-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


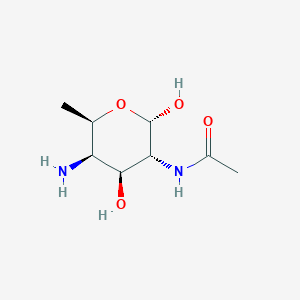
![tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)

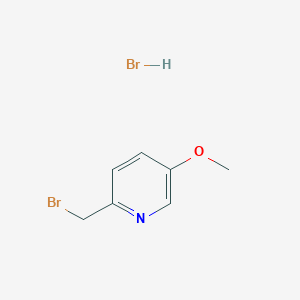
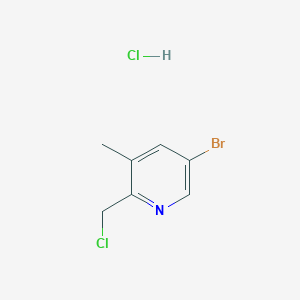
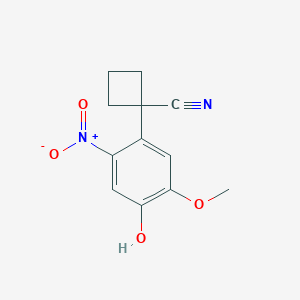
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)
